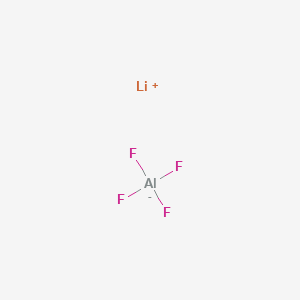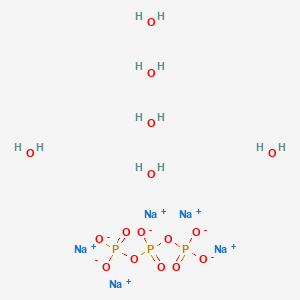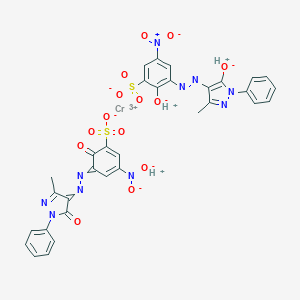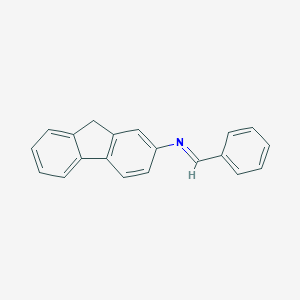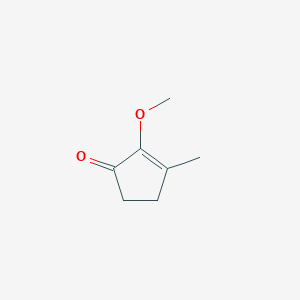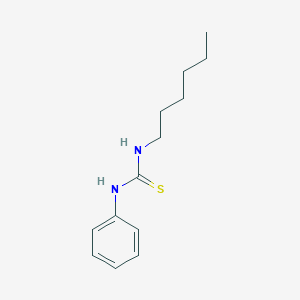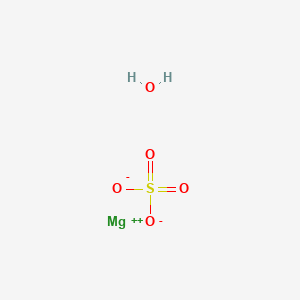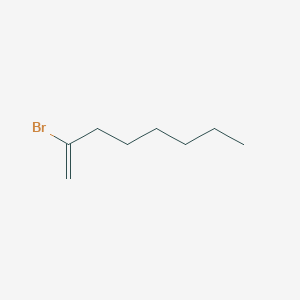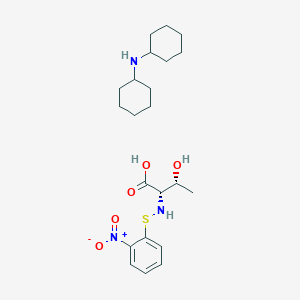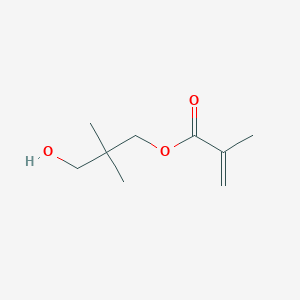
3-Hydroxy-2,2-dimethylpropyl methacrylate
Übersicht
Beschreibung
3-Hydroxy-2,2-dimethylpropyl methacrylate (HPMA) is a chemical compound that belongs to the class of methacrylates. It is a colorless liquid that is widely used in various scientific research applications due to its unique chemical properties. HPMA is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl methacrylate is based on its chemical structure. 3-Hydroxy-2,2-dimethylpropyl methacrylate has a hydrophilic head and a hydrophobic tail, which allows it to interact with both hydrophilic and hydrophobic molecules. This property makes 3-Hydroxy-2,2-dimethylpropyl methacrylate an ideal candidate for drug delivery and tissue engineering applications.
Biochemische Und Physiologische Effekte
3-Hydroxy-2,2-dimethylpropyl methacrylate has been shown to have low toxicity and is well tolerated by the body. It is metabolized in the liver and excreted in the urine. 3-Hydroxy-2,2-dimethylpropyl methacrylate has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-2,2-dimethylpropyl methacrylate has several advantages for lab experiments, including its biocompatibility, low toxicity, and ease of synthesis. However, 3-Hydroxy-2,2-dimethylpropyl methacrylate also has some limitations, including its high cost, limited solubility in water, and limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxy-2,2-dimethylpropyl methacrylate, including the development of new drug conjugates, the creation of new tissue engineering scaffolds, and the synthesis of new copolymers with unique properties. Additionally, there is a need for further research on the toxicity and biocompatibility of 3-Hydroxy-2,2-dimethylpropyl methacrylate, as well as its stability under different conditions.
In conclusion, 3-Hydroxy-2,2-dimethylpropyl methacrylate is a versatile chemical compound that has a wide range of scientific research applications. Its unique chemical properties make it an ideal candidate for drug delivery, tissue engineering, and polymer synthesis. Further research on 3-Hydroxy-2,2-dimethylpropyl methacrylate is needed to explore its full potential in these areas and to address its limitations.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2-dimethylpropyl methacrylate has been widely used in various scientific research applications, including drug delivery, tissue engineering, and polymer synthesis. In drug delivery, 3-Hydroxy-2,2-dimethylpropyl methacrylate is used as a polymer backbone to create drug conjugates that can target specific cells or tissues. In tissue engineering, 3-Hydroxy-2,2-dimethylpropyl methacrylate is used as a scaffold material to create three-dimensional structures that can support cell growth and differentiation. In polymer synthesis, 3-Hydroxy-2,2-dimethylpropyl methacrylate is used as a monomer to create various copolymers with unique properties.
Eigenschaften
CAS-Nummer |
13463-71-3 |
|---|---|
Produktname |
3-Hydroxy-2,2-dimethylpropyl methacrylate |
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(3-hydroxy-2,2-dimethylpropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-7(2)8(11)12-6-9(3,4)5-10/h10H,1,5-6H2,2-4H3 |
InChI-Schlüssel |
ONMLAAZEQUPQSE-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(C)(C)CO |
Kanonische SMILES |
CC(=C)C(=O)OCC(C)(C)CO |
Andere CAS-Nummern |
13463-71-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

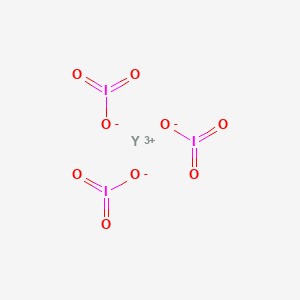
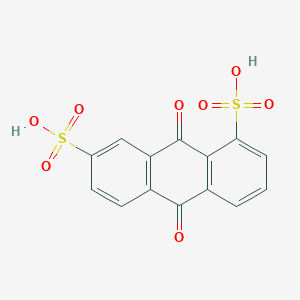

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
